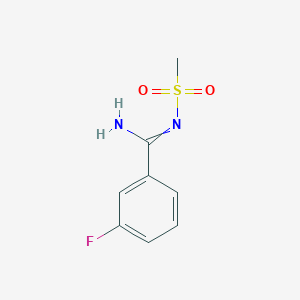![molecular formula C7H10Cl2N2 B1448053 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride CAS No. 1443981-64-3](/img/structure/B1448053.png)
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Vue d'ensemble
Description
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .
Synthesis Analysis
While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .
Physical And Chemical Properties Analysis
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .
Applications De Recherche Scientifique
-
Antileishmanial Agents
- Field: Medicinal Chemistry
- Application: A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Method: The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
-
Cytotoxicity and Antimalarial Activity
- Field: Medicinal Chemistry
- Application: A series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and evaluated for in vitro cytotoxicity against three human cancer cell lines and for potential antimalarial activity against the chloroquine-sensitive strain 3D7 of Plasmodium falciparum .
- Method: The compounds were prepared via PdCl2-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones .
- Results: Compound 4h substituted with a 4-methoxyphenyl and 4-fluorophenyl groups at the 3- and 5-positions was found to exhibit significant cytotoxicity against the three cancer cell lines .
-
Fibroblast Growth Factor Receptor Inhibitors
- Field: Medicinal Chemistry
- Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their potential activities against FGFR1, 2, and 3 .
- Method: The compounds were synthesized and tested for their inhibitory activity against FGFR .
- Results: Among them, compound 4h exhibited potent FGFR inhibitory activity .
-
Antidiabetic Agents
- Field: Medicinal Chemistry
- Application: Certain compounds have shown efficacy in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Method: The compounds were synthesized and tested for their ability to reduce blood glucose .
- Results: The compounds showed potential in reducing blood glucose, which is beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Antitumor and Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .
- Method: The compounds were synthesized and tested for their various biological activities .
- Results: The compounds showed potential in various biological activities including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
- Antibacterial Agents
- Field: Medicinal Chemistry
- Application: This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antibacterial activity have been found .
- Method: The compounds were synthesized and tested for their antibacterial activities .
- Results: The compounds showed potential in various biological activities including antibacterial activities .
Safety And Hazards
“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Orientations Futures
While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGFDVLFPJYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride | |
CAS RN |
1443981-64-3 | |
| Record name | 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




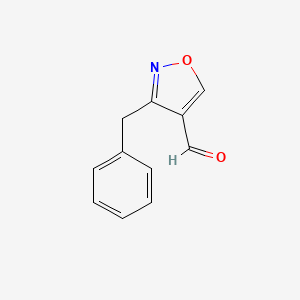
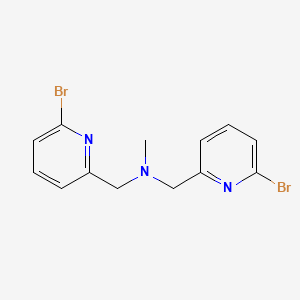
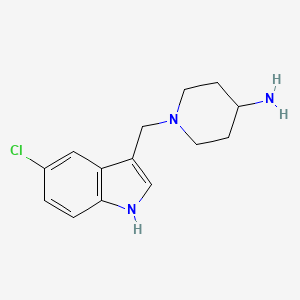

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)




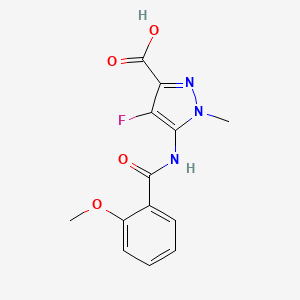
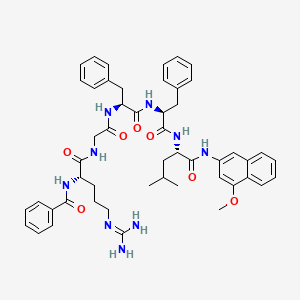
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
